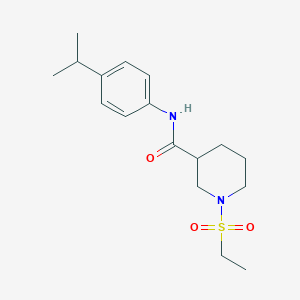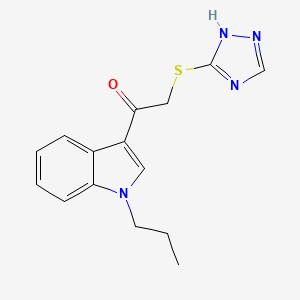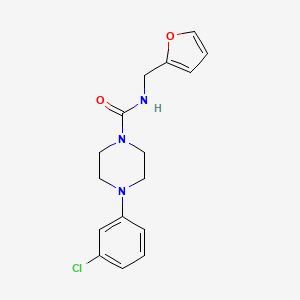![molecular formula C19H21N5S2 B4441473 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine
Descripción general
Descripción
6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine, also known as A-1349743, is a small molecule inhibitor that has shown potential in treating various diseases. This compound has been studied extensively in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine involves the inhibition of various enzymes, including cGAS, STING, and TBK1. These enzymes are involved in the innate immune response, specifically in the production of type I interferons. By inhibiting these enzymes, 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine can reduce the production of type I interferons, which can be beneficial in treating autoimmune diseases and cancer.
Biochemical and Physiological Effects:
6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine can inhibit the production of type I interferons in response to various stimuli, including DNA and RNA. In vivo studies have shown that 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine can reduce the severity of autoimmune diseases, such as lupus and psoriasis, as well as inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine is its potential in treating various diseases, including autoimmune diseases and cancer. Another advantage is its unique structure, which makes it a valuable tool for studying the innate immune response. However, one limitation of 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine. One direction is the continued study of its potential in treating autoimmune diseases and cancer. Another direction is the study of its effects on other enzymes involved in the innate immune response. Additionally, the development of more soluble analogs of 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine could improve its usefulness in lab experiments. Finally, the study of its potential in combination with other therapies could lead to improved treatment options for various diseases.
Aplicaciones Científicas De Investigación
6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes, including cGAS, STING, and TBK1, which are involved in the innate immune response. 6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine has also been studied for its potential in treating autoimmune diseases, such as lupus and psoriasis, as well as cancer.
Propiedades
IUPAC Name |
2-(1-adamantyl)-4-(7H-purin-6-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S2/c1-11-2-13-3-12(1)5-19(4-11,6-13)18-24-14(8-26-18)7-25-17-15-16(21-9-20-15)22-10-23-17/h8-13H,1-7H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFMYRJFAJTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=C5NC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)

![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)

![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)